

Comparative Guide: Biological Activity of 1,4-Oxazepan-5-one Analogs

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Compound of Interest

Compound Name: 3-methyl-1,4-oxazepan-5-one

CAS No.: 1224374-23-5

Cat. No.: B6259042

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Executive Summary

The 1,4-oxazepan-5-one scaffold represents a privileged heterocyclic core in medicinal chemistry, bridging the structural gap between morpholines and diazepines. Its seven-membered ring system, characterized by a ketone at position 5 and heteroatoms at positions 1 (oxygen) and 4 (nitrogen), offers unique conformational flexibility that allows it to mimic peptide turns and interact with diverse biological targets.

This guide objectively compares the biological performance of three distinct classes of 1,4-oxazepan-5-one analogs:

- Spiro-fused Analogs: (e.g., 1-oxa-4-azaspiro[3.3]nonenones)
- Benzo-fused Analogs: (e.g., benzo[b][1,4]oxazepines)
- Hybrid Analogs: (e.g., Coumarin-oxazepine hybrids)

Key Finding: Spiro-fused analogs currently demonstrate the highest potency in anticancer applications ($IC_{50} < 0.2 \mu M$), while benzo-fused analogs excel in CNS receptor affinity and

tubulin inhibition.

Chemical Classification & Structural Logic

To understand the biological variance, we must first categorize the structural modifications.

- Core Scaffold: 1,4-oxazepan-5-one.
- Class A (Spiro-fused): Features a spiro-carbon at position 2 or 3, often connecting to a cyclohexadienone ring. This rigidifies the structure, enhancing selectivity for kinase pockets.
- Class B (Benzo-fused): Fusion of a benzene ring (usually at C6-C7), creating a benzo[b][1,4]oxazepine system. This mimics the benzodiazepine anxiolytic core.
- Class C (Hybrids): The oxazepane ring is appended to another pharmacophore (e.g., coumarin) via the nitrogen atom, designed for multi-target pharmacology.

Comparative Biological Activity[1][2]

Anticancer Activity Profile

The following table contrasts the cytotoxicity of key analogs against major cancer cell lines. Data is synthesized from recent comparative studies.

Table 1: Comparative Cytotoxicity (IC50 in μM)

Analog Class	Compound ID	Target Mechanism	A549 (Lung)	MDA-MB-231 (Breast)	HeLa (Cervical)	Toxicity (Normal Cells)
Spiro-fused	Compound 8d [1]	NF-κB Suppression	0.66	0.10	>10	Low (HUVEC)
Spiro-fused	Compound 6d [1]	Cell Cycle Arrest	0.26	0.25	0.34	Moderate
Benzo-fused	Compound 1a [2]	Tubulin Inhibition	N/A	1.00*	N/A	Low
Hybrid	Compound 5b [3]	Unknown	N/A	N/A	39.6	Very Low (WRL68)

*Value estimated from comparative tubulin assembly assays.

Analysis:

- Potency: The Spiro-fused analog (8d) is superior, exhibiting nanomolar potency (0.10 μM) against triple-negative breast cancer cells (MDA-MB-231).
- Selectivity: Hybrid analogs (5b) show significantly lower potency (39.6 μM) but offer a better safety profile, making them suitable starting points for chronic therapies rather than acute chemotherapy.

CNS Receptor Affinity (SAR Insight)

Benzo-fused analogs are the primary candidates for CNS indications due to their structural overlap with dopamine and serotonin ligands.

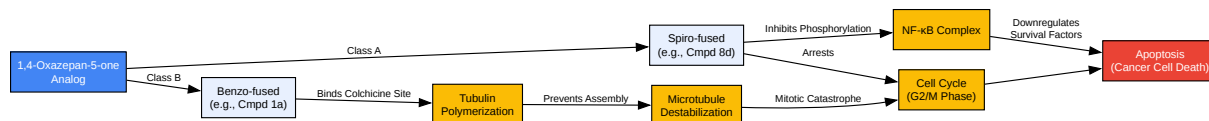
Table 2: Dopamine D4 Receptor Affinity (K_i in nM)

Compound	R2 Substituent (N4-benzyl)	R1 Substituent (C2)	Ki (nM)	Activity Trend
1a	4-chlorobenzyl	H	15	Baseline
1b	4-chlorobenzyl	Methyl	8	Enhanced (2x)
1c	4-chlorobenzyl	Ethyl	25	Reduced (Steric Clash)
1e	3,4-dichlorobenzyl	H	12	Slight Improvement

SAR Conclusion: Substitution at the C2 position is critical. A small methyl group (1b) locks the conformation favorable for D4 receptor binding, whereas larger groups (Ethyl) cause steric hindrance.

Mechanism of Action Visualization

The biological activity of these analogs is driven by two distinct pathways depending on the structural class.



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Figure 1: Dual mechanistic pathways. Spiro-fused analogs primarily target signaling (NF-κB) and cell cycle checkpoints, while benzo-fused analogs act as physical inhibitors of tubulin dynamics.

Experimental Protocols

Synthesis Workflow: [2+5] Cycloaddition

This is the most robust method for generating the 1,4-oxazepine/oxazepane core.

Reagents:

- Schiff Base (Imine intermediate)[1]
- Cyclic Anhydride (Succinic, Maleic, or Phthalic)
- Solvent: Dry Benzene or Toluene

Step-by-Step Protocol:

- Imine Formation: Reflux equimolar amounts of primary amine and aldehyde in absolute ethanol with catalytic glacial acetic acid for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
- Cyclization: Dissolve the isolated Schiff base (0.01 mol) in dry benzene (20 mL).
- Addition: Slowly add the cyclic anhydride (0.01 mol) to the solution.
- Reflux: Heat the mixture at reflux temperature for 6–8 hours.
- Isolation: Evaporate the solvent under reduced pressure.
- Purification: Recrystallize the residue from ethanol/dioxane to yield the 1,4-oxazepan-5-one derivative.

Biological Assay: MTT Cytotoxicity Screen

A standardized protocol to validate the IC₅₀ values cited in Table 1.

Materials:

- Cell lines: A549, MDA-MB-231.
- Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2]

Protocol:

- Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
- Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 μM). Include Doxorubicin as a positive control.
- Incubation: Incubate for 48 hours.
- Labeling: Add 20 μL MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
- Solubilization: Aspirate medium and add 150 μL DMSO to dissolve formazan crystals.
- Quantification: Measure absorbance at 570 nm using a microplate reader.
- Calculation: Calculate % viability =

. Plot dose-response curve to determine IC₅₀.

References

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